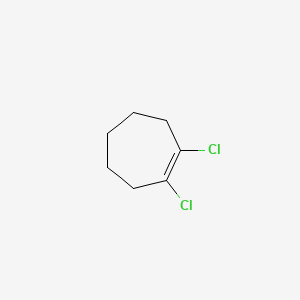

Cycloheptene, 1,2-dichloro-

Description

Significance of Halogenated Cyclic Alkenes in Synthetic and Mechanistic Research

Halogenated cyclic alkenes are pivotal in both the construction of complex molecular architectures and the investigation of reaction mechanisms. The presence of halogen atoms enhances the reactivity of organic compounds and provides functional handles for further derivatization. mdpi.com The electrophilic nature of halogens can be exploited to activate unsaturated systems, like alkenes, toward cyclization reactions, leading to the formation of highly functionalized carbocyclic and heterocyclic products. mdpi.com

These compounds are instrumental in mechanistic studies. For instance, the addition of halogens like chlorine or bromine to a cycloalkene, such as cyclopentene (B43876), proceeds through a cyclic halonium ion intermediate. jove.comlibretexts.org This intermediate dictates the stereochemical outcome of the reaction, typically resulting in anti-addition of the two halogen atoms across the double bond. jove.com The study of these reactions provides fundamental insights into electrophilic addition mechanisms. Furthermore, halogenated compounds are frequently used in the development of new synthetic methodologies, including hypervalent iodine-mediated reactions that offer environmentally benign pathways to halogenated cyclic molecules. beilstein-journals.org

Overview of Dihalogenated Cycloalkenes as Synthetic Intermediates

Dihalogenated cycloalkenes are versatile building blocks in organic synthesis. fiveable.me A primary application is in twofold Heck coupling reactions, where 1,2-dihalocycloalkenes react with alkenes in the presence of a palladium catalyst. researchgate.netresearchgate.net This method allows for the construction of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes, which can subsequently undergo 6π-electrocyclization to form new six-membered rings. researchgate.net This formal [2+2+2] assembly provides an efficient route to annulated ring systems. researchgate.net

Moreover, these intermediates can undergo elimination reactions, such as dehydrohalogenation, to furnish alkynes, thereby introducing a carbon-carbon triple bond into a cyclic framework. fiveable.me The vicinal dihalogenation of alkenes is a widely used transformation, and modern methods often employ safer and more sustainable reagents, such as a combination of an N-halosuccinimide and a lithium halide, to avoid the use of highly toxic and corrosive molecular halogens. chemistryviews.org The resulting dihaloalkenes can be purified and used in a variety of subsequent transformations, highlighting their importance as stable yet reactive intermediates. chemistryviews.org

Unique Structural and Reactivity Considerations for Seven-Membered Ring Systems

Seven-membered rings, such as the cycloheptene (B1346976) core of the title compound, present distinct structural and reactivity profiles compared to their smaller five- and six-membered counterparts. purechemistry.org These rings possess greater conformational flexibility, which can complicate stereochemical predictions. However, this flexibility also gives rise to unique reactivity. For example, reactions involving chiral seven-membered-ring enolates often proceed with high diastereoselectivity, a feature not always observed in six-membered systems. nih.gov This stereocontrol is attributed to torsional and steric interactions that differentiate the two faces of the enolate during the approach of an electrophile. nih.gov

The inherent strain within some seven-membered ring systems can also be a driving force for reactivity. researchgate.net For instance, trans-cycloheptenes, which are highly strained, react rapidly with various reagents. researchgate.net The reactivity of the seven-membered ring in azulene, a bicyclic aromatic compound, is different from its five-membered ring, participating in nucleophilic substitutions and metal-catalyzed reactions. mdpi.com This distinct reactivity makes cycloheptane (B1346806) and cycloheptene derivatives valuable scaffolds for constructing complex molecules. researchgate.netresearchgate.net

Research Landscape and Current Directions in Cycloheptene Derivatives

The research landscape for cycloheptene derivatives is broad, spanning from fundamental synthesis to medicinal chemistry. Cycloheptene and its derivatives are utilized as starting materials for the synthesis of complex natural products and other target molecules, such as azulenes. researchgate.net The development of catalytic asymmetric methods to synthesize highly functionalized and enantioenriched cycloheptane derivatives is an active area of research, enabling the creation of molecules with multiple stereocenters in a single-pot process. researchgate.net

In medicinal chemistry, cycloheptene-containing structures are being investigated for their therapeutic potential. For example, dibenzo[a,d]cycloheptene derivatives have been explored as potential antidepressants and anxiolytics. ontosight.ai More recently, new tricyclic and tetracyclic benzo beilstein-journals.orgresearchgate.netcycloheptane derivatives have been synthesized and evaluated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), showing promise as anti-breast cancer agents. nih.gov These studies highlight the importance of the cycloheptane ring as a privileged scaffold in drug discovery.

Data for Cycloheptene, 1,2-dichloro-

The following table summarizes the known computed properties for the specific compound of interest.

| Property | Value | Reference |

| IUPAC Name | 1,2-dichlorocycloheptene | nih.gov |

| Molecular Formula | C₇H₁₀Cl₂ | nih.gov |

| Molecular Weight | 165.06 g/mol | nih.gov |

| CAS Number | 64997-10-0 | nih.gov |

| Canonical SMILES | C1CCC(=C(CC1)Cl)Cl | nih.gov |

| InChI Key | YWTYLGXZMFRHLF-UHFFFAOYSA-N | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

64997-10-0 |

|---|---|

Molecular Formula |

C7H10Cl2 |

Molecular Weight |

165.06 g/mol |

IUPAC Name |

1,2-dichlorocycloheptene |

InChI |

InChI=1S/C7H10Cl2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 |

InChI Key |

YWTYLGXZMFRHLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(CC1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Cycloheptene, 1,2 Dichloro and Analogous Structures

Direct Halogenation Approaches to Vicinal Dihalocycloalkenes

Direct halogenation represents one of the most fundamental methods for introducing two halogen atoms across a double bond. The reaction of a cycloalkene with elemental chlorine or other chlorinating agents can yield the corresponding vicinal dichloride, which may serve as a precursor to the target dichlorocycloalkene.

Consideration of Electrophilic Dichlorination Mechanisms in Cyclic Alkenes

The addition of chlorine (Cl₂) to a cyclic alkene like cycloheptene (B1346976) is a classic example of an electrophilic addition reaction. youtube.com The process is initiated when the chlorine molecule approaches the electron-rich pi (π) bond of the alkene. The electron density of the double bond repels the electrons in the Cl-Cl bond, inducing a dipole moment in the otherwise non-polar chlorine molecule. libretexts.orgleah4sci.com The partially positive chlorine atom then acts as an electrophile.

The mechanism proceeds in two main steps:

Formation of a Cyclic Chloronium Ion: The alkene's π electrons attack the electrophilic chlorine atom, displacing a chloride ion. libretexts.org Instead of forming a simple carbocation, the chlorine atom uses one of its lone pairs to form a bond with the other carbon of the original double bond. leah4sci.com This results in a three-membered ring intermediate known as a cyclic chloronium ion. libretexts.orgmasterorganicchemistry.com This bridged ion is key to explaining the stereochemistry of the reaction.

Nucleophilic Attack: The chloride ion (Cl⁻) that was displaced in the first step then acts as a nucleophile. It attacks one of the carbon atoms of the chloronium ion. masterorganicchemistry.com This attack occurs from the side opposite to the bridged chlorine atom, in a manner similar to an Sₙ2 reaction. libretexts.org This backside attack forces the ring to open, resulting in the two chlorine atoms being on opposite faces of the ring. leah4sci.commasterorganicchemistry.com

A variety of reagents can be used for the dichlorination of alkenes, offering alternatives to chlorine gas.

| Chlorinating Agent | Description | Reference |

|---|---|---|

| Chlorine (Cl₂) | The traditional reagent for direct dichlorination, often dissolved in an inert solvent like carbon tetrachloride (CCl₄). | libretexts.org |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | A solid, safer alternative to chlorine gas, often used with a Lewis acid like zinc chloride (ZnCl₂) to facilitate the dichlorination of both electron-rich and electron-deficient alkenes. | researchgate.net |

| Sulfuryl chloride (SO₂Cl₂) | Can be used as a source of chlorine for the dichlorination of alkenes. | nih.gov |

| Iodobenzene dichloride (PhICl₂) | A solid reagent that can deliver two chlorine atoms across a double bond. | nih.gov |

Regioselectivity and Diastereoselectivity in Halogen Addition

The stereochemical outcome of halogen addition to alkenes is highly controlled.

Diastereoselectivity: The mechanism involving the cyclic halonium ion intermediate dictates that the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.com This is known as anti-addition. libretexts.orgucalgary.ca For a cyclic alkene like cycloheptene, this means the reaction will exclusively produce the trans-1,2-dichlorocycloheptane. No cis-isomer is formed via this mechanism. youtube.com This high degree of stereoselectivity is a hallmark of this reaction. libretexts.org

Regioselectivity: Regioselectivity refers to the preference for one direction of bond-making or breaking over another when multiple constitutional isomers could be formed. ucalgary.ca In the dichlorination of a symmetrical alkene like cycloheptene, the two carbon atoms of the double bond are chemically equivalent. Therefore, regioselectivity is not a consideration, as only one product, 1,2-dichlorocycloheptane, is possible. libretexts.orgchemistrysteps.com For an unsymmetrical alkene, the subsequent nucleophilic attack would preferentially occur at the more substituted carbon atom, as that carbon can better stabilize the partial positive charge in the transition state. stackexchange.com

Elimination and Rearrangement Pathways for Halogenated Cycloalkenes

Alternative synthetic routes to dichlorocycloalkenes involve starting with polychlorinated alkanes or utilizing rearrangement reactions of strained ring systems.

Dehydrohalogenation Reactions of Polychlorinated Cycloalkanes to Dichlorocycloalkenes

A dichlorocycloalkene can be synthesized through the elimination of hydrogen chloride (HCl) from a suitable polychlorinated cycloalkane precursor. This reaction, known as dehydrohalogenation, typically requires a base to remove a proton, leading to the formation of a double bond and the expulsion of a halide ion.

An analogous process has been described for the synthesis of 1,2-dicyanocyclobutene. orgsyn.org In this procedure, crude 1,2-dichloro-1,2-dicyanocyclobutane is treated with a base, triethylamine (B128534), in a refluxing benzene (B151609) solution. The triethylamine removes a proton, and a chloride is eliminated, resulting in the formation of the desired cyclobutene (B1205218) derivative. orgsyn.org A similar strategy could be applied to a polychlorinated cycloheptane (B1346806) to generate 1,2-dichlorocycloheptene. The success of this approach depends on the availability of the appropriate polychlorinated starting material and the regiochemical control of the elimination.

Rearrangements of Geminal Dihalocyclopropanes to Dichlorocycloalkenes

Geminal dihalocyclopropanes, which can be synthesized by the addition of a dihalocarbene to an alkene, are valuable intermediates for ring-expansion reactions. researchgate.net When the cyclopropane (B1198618) is fused to another ring, its rearrangement can lead to the formation of a larger ring system containing a double bond and the two halogen atoms.

A well-documented analogous transformation is the thermal vinylcyclopropane (B126155) rearrangement. The isomerization of 2,2-dichlorovinylcyclopropane provides a clear example of this pathway. researchgate.net When heated, this compound undergoes a rearrangement to form a dichlorocyclopentene derivative. This process involves the cleavage of the cyclopropane ring and the formation of a new, more stable five-membered ring. This type of rearrangement highlights a powerful method for converting a three-membered ring into a five-membered ring, suggesting that similar strategies could be envisioned for constructing larger dichlorinated cycloalkene systems. researchgate.net

| Starting Material | Reaction Type | Product | Significance |

|---|---|---|---|

| 2,2-Dichlorovinylcyclopropane | Thermal Rearrangement | Dichlorocyclopentene | Demonstrates a classic ring expansion from a 3-membered ring to a 5-membered ring. researchgate.net |

| 7,7-Dichlorobicyclo[4.1.0]hept-2-ene | Thermal Rearrangement | 4-Dichloromethylenecyclohexene and Benzyl chloride | Shows a different rearrangement pathway for a fused dichlorocyclopropane system. researchgate.net |

Mechanistically Driven Ring Expansion Pathways

The synthesis of chlorinated seven-membered rings can be achieved through mechanistically driven ring expansion reactions, most notably via the reaction of six-membered ring precursors with dichlorocarbene (B158193). Dichlorocarbene (:CCl₂) is a highly reactive intermediate that can be generated from chloroform (B151607) and a strong base. wikipedia.orgchegg.com When reacted with a cyclic olefin like cyclohexene (B86901), dichlorocarbene undergoes a concerted [1+2] cycloaddition to the double bond, forming a dichlorocyclopropane ring fused to the original ring. This results in the formation of a bicyclic intermediate, 7,7-dichlorobicyclo[4.1.0]heptane. chegg.comyoutube.com

The mechanism proceeds as follows:

Generation of Dichlorocarbene: A strong base, such as potassium tert-butoxide or sodium hydroxide (B78521) with a phase-transfer catalyst, abstracts a proton from chloroform (CHCl₃) to form the trichloromethyl anion (-CCl₃). wikipedia.orgquizlet.com

Alpha-Elimination: The trichloromethyl anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield singlet dichlorocarbene (:CCl₂). wikipedia.org

Cycloaddition: The electrophilic dichlorocarbene adds across the double bond of a precursor molecule, such as cyclohexene or a related enamine/enol ether, to form a dichlorocyclopropane adduct. chegg.comyoutube.com

Ring Expansion: Under thermal or solvolytic conditions, the resulting bicyclic system can undergo rearrangement. The strain in the three-membered ring facilitates the cleavage of the bond shared with the six-membered ring. This cleavage, coupled with a migration of one of the ring carbons, leads to an expansion of the six-membered ring to a seven-membered ring. When the precursor is an enamine of cyclohexanone, this rearrangement can lead to a seven-membered ring containing a chlorine atom and an iminium group, which can be subsequently hydrolyzed to form a chlorocycloheptenone derivative. documentsdelivered.com A similar strategy involving silyl (B83357) enol ethers can also be employed for one-carbon ring expansion to yield homologous α,β-unsaturated ketones. orgsyn.org

This pathway is a powerful tool for constructing seven-membered rings from readily available six-membered precursors, with the chlorine atoms being introduced as part of the carbene reagent.

Allene-mediated Approaches and Challenges in Cyclic Allene (B1206475) Formation from Halogenated Cycloheptenes

Halogenated cycloheptenes, including 1,2-dichloro-cycloheptene, can serve as precursors for the generation of highly strained and reactive cyclic allenes, such as 1,2-cycloheptadiene. These allenes are typically not isolated but are generated in situ as transient intermediates for subsequent reactions. researchgate.net

The formation of these cyclic allenes is generally achieved through dehydrohalogenation of a vinyl halide precursor using a strong base. The primary challenges associated with this approach are rooted in the extreme reactivity and instability of the resulting strained allene. researchgate.net

Key Challenges:

Instability of the Intermediate: The linear geometry required by the sp-hybridized central carbon of the allene is severely distorted within a seven-membered ring, leading to significant ring strain. This makes 1,2-cycloheptadiene highly reactive and prone to rapid dimerization, polymerization, or reaction with any available trapping agents. researchgate.net

Control of Reactivity: Due to its high reactivity, controlling the subsequent transformations of the cyclic allene is difficult. The intermediate is a potent electrophile and readily participates in pericyclic reactions like [2+2] and [4+2] cycloadditions. researchgate.netnih.gov

Competing Reaction Pathways: The precursor dihalocycloheptenes can undergo elimination reactions to form different, more stable products if the conditions are not carefully controlled for allene formation.

Despite these challenges, allene-mediated approaches are valuable for creating complex molecular architectures. By generating the cyclic allene in the presence of a suitable trapping agent, such as a diene for a Diels-Alder reaction, the highly reactive intermediate can be intercepted to form intricate polycyclic products that would be difficult to synthesize through other means. nih.govnih.gov

Catalytic Strategies for Vicinal Dihalogenation of Cyclic Olefins

The direct addition of two halogen atoms across a double bond (vicinal dihalogenation) is a fundamental transformation in organic synthesis. For cyclic olefins like cycloheptene, catalytic strategies have been developed to improve the efficiency, safety, and selectivity of this reaction, moving away from the use of hazardous stoichiometric reagents like molecular chlorine.

Recent advancements have focused on photocatalytic methods. For instance, a novel manganese-based single-atom photocatalyst has been developed for the vicinal dichlorination of alkenes using N-chlorosuccinimide (NCS) as a mild chlorine source. researcher.life This heterogeneous catalyst allows for an operationally simple and sustainable pathway for dichlorination under visible light irradiation. Mechanistic studies suggest that the reaction proceeds via the controlled formation of chlorine radicals from an in situ formed Mn-Cl bond. researcher.life Such photocatalytic systems offer excellent potential for the synthesis of 1,2-dichloro-cycloheptane, the saturated analogue of the target compound, with high efficiency.

Stoichiometric and Catalytic Enantioselective Dichlorination Protocols

Introducing chirality during the dichlorination of an alkene is a significant synthetic challenge. The reaction typically proceeds through a cyclic chloronium ion intermediate. Even if the initial attack by the electrophilic chlorine source is face-selective, the subsequent nucleophilic attack by a chloride ion can occur at two different positions on the chloronium ion, potentially leading to a mixture of enantiomers or diastereomers.

To address this, catalytic enantioselective dichlorination protocols have been developed. These methods often employ a chiral catalyst to control the stereochemical outcome.

Catalytic Enantioselective Approaches:

| Catalyst Type | Chlorine Source | Key Features |

|---|---|---|

| Chiral N,N'-dioxide/Yb(OTf)₃ complex | N-Chlorosuccinimide (NCS) | Achieves efficient regio-, anti-diastereo-, and enantioselective dichlorination of enones. |

| Dimeric Cinchona Alkaloid Derivatives | Aryl Iododichlorides | Enables enantioselective dichlorination of allylic alcohols. The catalyst controls the facial selectivity of the initial chlorination. |

| Organocatalysts (e.g., Cinchona-based) | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Facilitates highly enantioselective dichlorination of unfunctionalized alkenes. |

These catalytic systems generate a chiral environment around the alkene, guiding the approach of the chlorinating agent and subsequent nucleophile to produce one enantiomer preferentially.

Lewis Acid Activation in Dihalogenation Processes

Lewis acids can serve as catalysts to enhance the rate and selectivity of dihalogenation reactions. A Lewis acid functions by accepting an electron pair from the halogenating agent (e.g., NCS or molecular chlorine). This coordination polarizes the halogen-halogen or halogen-nitrogen bond, making the terminal halogen atom more electrophilic and thus more reactive toward the alkene's pi bond.

The general mechanism involves:

Activation: The Lewis acid (e.g., Yb(OTf)₃, TiCl₄) coordinates to the halogenating reagent.

Electrophilic Attack: The activated, more electrophilic halogen is attacked by the alkene double bond, forming the halonium ion intermediate.

Nucleophilic Attack: A halide anion attacks the intermediate in an anti-fashion to yield the vicinal dihalide.

This strategy is particularly effective in enantioselective reactions where a chiral Lewis acid is used to create a chiral environment that dictates the facial selectivity of the electrophilic attack. researcher.life

Novel Synthetic Approaches to Chlorinated Cyclic Alkenes

The synthesis of chlorinated cyclic alkenes has been advanced by the development of novel synthetic methods that offer greater efficiency, selectivity, and sustainability compared to traditional approaches.

One of the most significant recent developments is the use of visible-light photocatalysis . digitellinc.com This strategy utilizes light to excite a photocatalyst, which can then mediate the chlorination reaction through radical pathways. These reactions can often be performed under mild conditions and avoid the use of harsh reagents. For example, photocatalytic systems can be used for the selective oxofunctionalization and chlorination of cyclic olefins like cyclohexene. digitellinc.commdpi.com

Other innovative approaches include:

Development of New Reagents: The design of novel, safer, and more selective chlorinating agents beyond traditional sources like Cl₂ and SO₂Cl₂ is an active area of research.

Continuous-Flow Synthesis: The implementation of continuous-flow reactor systems for hydrochlorination and other chlorination reactions allows for better control over reaction parameters, improved safety, and easier scalability. researchgate.net

Dearomative Ring Expansion: Photoinduced dearomative ring enlargement of heterocycles like thiophenes by insertion of bicyclobutanes represents a cutting-edge strategy for forming larger ring systems that could be precursors to complex cyclic alkenes. nih.gov

These modern methods are expanding the toolkit available to synthetic chemists for the precise and efficient construction of chlorinated cyclic alkenes like 1,2-dichloro-cycloheptene.

Conformational Analysis of Cycloheptene, 1,2 Dichloro

Theoretical Frameworks for Conformational Analysis of Cyclic Systems

The conformation of a cyclic molecule is determined by a combination of factors that collectively define its potential energy surface. For substituted cycloalkenes like 1,2-dichloro-cycloheptene, these factors include angle strain, torsional strain, and non-bonded steric interactions. Theoretical models, ranging from simple molecular mechanics to high-level quantum chemical calculations, are employed to predict the most stable conformers and the energy barriers for interconversion between them. These models are essential for understanding the dynamic nature of these molecules.

Torsional strain, also known as Pitzer strain, arises from the repulsion between electron clouds of bonds on adjacent atoms. It is highly dependent on the dihedral angle between these bonds. In cyclic alkenes, the presence of the rigid double bond imposes significant constraints on the possible dihedral angles throughout the ring. For a cycloheptene (B1346976) ring, several conformations are possible, including the chair, boat, and twist-boat forms, each with a unique set of dihedral angles. The introduction of substituents further influences these angles to minimize torsional strain. For instance, in related systems like cyclopentene (B43876) derivatives, a complex interplay between bond length, bond angle, and dihedral angle dictates the relative eclipsed conformations between the substituent and its neighboring hydrogens, significantly impacting the molecule's torsional strain energy. researchgate.net

The stability of a given conformer is not solely dictated by the minimization of steric repulsions (van der Waals strain). Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role. These effects are stabilizing and occur when orbitals are correctly aligned in three-dimensional space. In halogenated organic compounds, the balance between steric effects, which favor conformations with bulky groups far apart, and electronic effects, which can favor more compact arrangements, is critical. nih.govchemrxiv.orgchemrxiv.org

For vicinal dihalides, a key stereoelectronic interaction is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ orbital) to an adjacent empty antibonding orbital (e.g., a C-X σ* orbital, where X is a halogen). The efficiency of this interaction is highly dependent on the dihedral angle between the participating bonds, often favoring anti-periplanar or gauche arrangements. In the case of trans-1,2-dihalocyclohexanes, which serve as a useful six-membered ring analogue, hyperconjugative effects in the diaxial conformation are significant. nih.gov

Energy Barriers for Ring Inversion and Pseudorotation

Cycloheptene and its derivatives are conformationally mobile, undergoing processes like ring inversion and pseudorotation. Ring inversion is a process where one chair conformation converts into another, typically passing through higher-energy boat or twist-boat transition states. Pseudorotation is a more complex motion where bond angle and torsional angle changes propagate around the ring, allowing for the interconversion of various twist and boat forms without passing through a high-energy planar intermediate.

The energy barriers for these processes are critical for understanding the dynamic behavior of the molecule. For the parent cycloheptene, the barrier to ring inversion is relatively low. The introduction of substituents can significantly alter these barriers. Generally, the barrier to ring inversion tends to decrease as the size of the heterocycle increases from smaller rings. scribd.com Pseudorotation is a key feature in the conformational dynamics of cycloheptane (B1346806), characterized by relatively small energy barriers. wikipedia.org

| Process | General Energy Barrier Range (kcal/mol) | Notes |

| Ring Inversion | 5 - 15 | Highly dependent on ring size and substitution. |

| Pseudorotation | < 5 | Typically lower than ring inversion barriers. |

Influence of Vicinal Halogen Substituents on Ring Conformations

The presence of two chlorine atoms on adjacent carbons in 1,2-dichloro-cycloheptene has a profound impact on its conformational preferences. This influence stems from both electrostatic interactions and the sheer size of the chlorine atoms.

Electrostatic interactions involve the attraction and repulsion between partial charges within the molecule. In 1,2-dichloro-cycloheptene, the carbon-chlorine bonds are polarized, with the chlorine atoms carrying a partial negative charge and the carbon atoms a partial positive charge. The repulsion between the two C-Cl bond dipoles will influence the preferred dihedral angle between them.

In the analogous trans-1,2-dihalocyclohexanes, the diaxial conformer is surprisingly stable, and in some cases even preferred, despite the steric bulk of the halogens. This is partly due to the fact that in the diaxial conformation, the C-X dipoles can have attractive interactions with axial C-H bonds. researchgate.net The electrostatic repulsion between the C-Cl dipoles would be more pronounced in a diequatorial-like conformation where the halogens are in a gauche arrangement. nih.gov The balance between these repulsive and attractive electrostatic forces, in concert with other effects, will determine the relative populations of the different conformers. gatech.edulu.senih.govnih.gov

Strain Energy in Seven-Membered Rings and its Relation to Conformation

Ring strain is the excess energy a cyclic molecule possesses compared to a strain-free acyclic analogue. It is a composite of angle strain (deviation from ideal bond angles), torsional strain, and transannular strain (steric interactions across the ring). Seven-membered rings are known to have a moderate amount of strain. The conformation adopted by the ring is a direct consequence of its attempt to minimize this total strain energy.

| Ring System | Approximate Strain Energy (kcal/mol) |

| Cyclohexane | ~1-2 |

| Cycloheptane | ~6-7 |

| Substituted Cycloheptenes | > 7 |

Spectroscopic and Structural Elucidation Techniques for Vicinal Dihalocycloalkenes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H NMR and ¹³C NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of 1,2-dichlorocycloheptene would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The olefinic protons (on the C=C double bond) would resonate at the most downfield region, typically in the range of δ 5.5-6.5 ppm, due to the deshielding effect of the double bond. The protons on the carbon atoms bearing the chlorine atoms (CHCl) would also be significantly deshielded and are expected to appear in the range of δ 3.5-4.5 ppm. The remaining methylene (B1212753) (CH₂) protons of the cycloheptene (B1346976) ring would show complex multiplets in the upfield region, likely between δ 1.5-2.5 ppm.

Proton-proton coupling constants (J-values) would provide valuable information about the dihedral angles between adjacent protons, aiding in the determination of the ring's conformation and the relative stereochemistry of the chlorine atoms (cis or trans).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. The olefinic carbons (C=C) would be expected to resonate in the downfield region, around δ 120-140 ppm. The carbons bonded to the chlorine atoms (C-Cl) would appear in the range of δ 50-70 ppm. The remaining sp³-hybridized carbons of the cycloheptene ring would have chemical shifts in the upfield region, typically between δ 20-40 ppm.

Expected ¹H and ¹³C NMR Data for 1,2-Dichlorocycloheptene (Predicted)

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Olefinic C-H | 5.5 - 6.5 | 120 - 140 |

| Methine C-H (CHCl) | 3.5 - 4.5 | 50 - 70 |

| Allylic CH₂ | 2.0 - 2.8 | 25 - 40 |

Note: These are predicted ranges based on analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the complete molecular connectivity, a series of two-dimensional (2D) NMR experiments would be essential. blogspot.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton network throughout the cycloheptene ring. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

Together, these 2D NMR techniques would allow for a complete and unambiguous assignment of all proton and carbon resonances in 1,2-dichlorocycloheptene. uu.nl

Dynamic NMR for Conformational Exchange Processes

The cycloheptene ring is flexible and can exist in various conformations, such as chair and boat forms. The interconversion between these conformers can often be observed by NMR spectroscopy, a phenomenon studied using dynamic NMR. rsc.org At room temperature, if the conformational exchange is rapid on the NMR timescale, the observed spectrum will be an average of the contributing conformers.

By lowering the temperature, the rate of this exchange can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signals may broaden and eventually sharpen into separate sets of signals for each distinct conformer. rsc.org Analysis of the NMR spectra at different temperatures can provide thermodynamic and kinetic parameters for the conformational exchange process, such as the activation energy (ΔG‡) of the ring flip.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization

For 1,2-dichlorocycloheptene, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the various functional groups present.

C=C Stretch: A moderate to weak absorption band in the IR spectrum around 1640-1680 cm⁻¹ would be indicative of the carbon-carbon double bond stretch. This band would likely be stronger and more easily observed in the Raman spectrum.

C-H Stretch (sp²): The stretching vibrations of the C-H bonds on the double bond would appear at frequencies above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹.

C-H Stretch (sp³): The C-H stretching vibrations of the methylene groups in the ring would be observed just below 3000 cm⁻¹, in the region of 2850-2960 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibrations would give rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position and number of these bands can sometimes provide information about the stereochemistry (cis/trans) and the conformation (axial/equatorial) of the chlorine atoms. researchgate.net

Predicted Vibrational Frequencies for 1,2-Dichlorocycloheptene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| =C-H Stretch | 3010 - 3100 | Medium |

| C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1680 | Medium-Weak (IR), Strong (Raman) |

| CH₂ Bend | 1430 - 1470 | Medium |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure from fragmentation patterns.

For 1,2-dichlorocycloheptene (C₇H₁₀Cl₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This would result in a cluster of peaks for the molecular ion (M⁺) at m/z values corresponding to the different combinations of these isotopes:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, which is a clear indicator of the presence of two chlorine atoms in the molecule. docbrown.info

The fragmentation of 1,2-dichlorocycloheptene under electron ionization (EI) would likely proceed through several pathways:

Loss of a chlorine atom: This would result in a fragment ion [M-Cl]⁺.

Loss of hydrogen chloride: This would lead to a fragment ion [M-HCl]⁺.

Ring cleavage: Fragmentation of the cycloheptene ring could lead to various smaller charged fragments.

Expected Mass Spectrometry Data for 1,2-Dichlorocycloheptene

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₇H₁₀³⁵Cl₂]⁺ | 164 | Molecular Ion (M) |

| [C₇H₁₀³⁵Cl³⁷Cl]⁺ | 166 | Molecular Ion (M+2) |

| [C₇H₁₀³⁷Cl₂]⁺ | 168 | Molecular Ion (M+4) |

| [C₇H₁₀Cl]⁺ | 129 | Loss of a chlorine atom |

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 1,2-dichlorocycloheptene could be obtained, this technique would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds in the solid state.

Conformation: The precise chair, boat, or twist-chair conformation adopted by the cycloheptene ring in the crystal lattice.

Stereochemistry: Unambiguous determination of the relative stereochemistry of the two chlorine atoms (i.e., whether the compound is the cis or trans isomer).

Intermolecular interactions: Information about how the molecules are packed in the crystal, including any potential weak intermolecular forces.

While no crystal structure for 1,2-dichlorocycloheptene is currently reported, this technique remains the gold standard for the unequivocal determination of molecular structure in the solid state.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Composition Analysis

Gas chromatography and high-performance liquid chromatography are primary analytical techniques for assessing the purity of Cycloheptene, 1,2-dichloro-. Following its synthesis, which typically involves the chlorination of cycloheptene, the resulting product is often a mixture containing both cis- and trans-1,2-dichlorocycloheptene isomers, unreacted starting material, and potentially other byproducts.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like 1,2-dichlorocycloheptene. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the components of the reaction mixture. The resulting chromatogram provides data on the relative concentrations of each species, allowing for a quantitative assessment of purity. The ratio of the cis- and trans- isomers can be accurately determined by integrating the areas of their corresponding peaks.

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique, especially useful for compounds that may not be suitable for GC due to low volatility or thermal instability. For the separation of geometric isomers like those of 1,2-dichlorocycloheptene, HPLC separates based on the differential interactions of the isomers with the stationary and mobile phases, which are influenced by their distinct polarities and three-dimensional structures.

Optimization of Chromatographic Conditions for Isomer Resolution

The successful separation of the cis- and trans- isomers of Cycloheptene, 1,2-dichloro- is highly dependent on the careful optimization of chromatographic parameters. While detailed research findings specifically documenting the optimization for this compound are not widely published, the process follows established principles for the separation of geometric isomers of analogous chlorinated hydrocarbons. epa.gov The primary goal is to maximize the resolution between the peaks corresponding to the cis- and trans- isomers.

For Gas Chromatography , optimization involves several key factors:

Stationary Phase Selection : The choice of the GC column's stationary phase is critical. Non-polar columns, such as those with a dimethylpolysiloxane phase (e.g., DB-1 or DB-5), separate compounds primarily based on boiling point differences. whitman.edu Polar columns, such as those with polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropylphenyl polysiloxane phases, provide additional separation mechanisms based on dipole-dipole interactions, which can be highly effective for resolving isomers with different polarities. orgsyn.org The distinct dipole moments of cis- and trans-1,2-dichlorocycloheptene would lead to differential retention on a polar stationary phase.

Temperature Program : An optimized oven temperature program is essential. An isothermal analysis at a low temperature may provide good resolution but with long analysis times. A temperature ramp (e.g., increasing the temperature at a rate of 5-10 °C per minute) can sharpen peaks and reduce analysis time while maintaining effective separation of the isomers. whitman.edu

Carrier Gas Flow Rate : The linear velocity of the carrier gas (e.g., helium or hydrogen) must be optimized to ensure maximum column efficiency, leading to narrower peaks and better resolution.

For High-Performance Liquid Chromatography , the strategy for optimization focuses on:

Mode of Chromatography : Both normal-phase and reversed-phase HPLC can be explored. In normal-phase HPLC (e.g., using a silica (B1680970) or diol column with a non-polar mobile phase like hexane (B92381) and a polar modifier like isopropanol), the separation is governed by the interaction of the polar C-Cl bonds with the polar stationary phase. The cis- isomer, typically being more polar, would exhibit stronger retention.

Mobile Phase Composition : Fine-tuning the solvent strength of the mobile phase is crucial. In normal-phase HPLC, adjusting the percentage of the polar modifier allows for the precise control of retention times and resolution.

Stationary Phase Chemistry : Specialized stationary phases, such as those with C30 bonded phases, are designed to provide high shape selectivity for separating hydrophobic, structurally related isomers and can be effective for resolving challenging geometric isomers. fishersci.com

The optimization process is systematic, where one parameter is varied while others are held constant to observe the effect on the resolution of the cis- and trans- isomer peaks. The ultimate conditions chosen represent a balance between achieving baseline resolution, maintaining reasonable analysis times, and ensuring peak symmetry.

The following interactive table outlines the key parameters that require optimization for the successful GC and HPLC analysis of 1,2-dichlorocycloheptene isomers.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Optimization Goal |

| Stationary Phase | Polysiloxane (non-polar) vs. Polyethylene Glycol (polar) | Silica (normal-phase) vs. C18/C30 (reversed-phase) | Enhance differential interaction with isomers. |

| Mobile Phase | Carrier Gas (Helium, Hydrogen) | Solvent system (e.g., Hexane/Isopropanol) | Control elution strength and retention time. |

| Temperature | Oven Temperature Program (Isothermal vs. Gradient) | Column Temperature | Affects analyte volatility (GC) and viscosity/interaction kinetics (HPLC). |

| Flow Rate | Carrier Gas Linear Velocity | Mobile Phase Flow Rate | Optimize efficiency and reduce band broadening for better resolution. |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Ensure sensitive and selective detection of analytes. |

Computational Chemistry Approaches to Cycloheptene, 1,2 Dichloro

Quantum Mechanical Calculations for Geometry Optimization and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1,2-dichlorocycloheptene at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Predicting Isomer Stability and Reaction Pathways

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 1,2-dichlorocycloheptene, which can exist as cis- and trans-isomers, DFT calculations are invaluable for determining their relative stabilities. By computing the total electronic energy of each isomer, researchers can predict which form is thermodynamically more favorable. This is typically achieved by performing geometry optimizations, where the energy of the molecule is minimized with respect to the positions of its atoms.

Furthermore, DFT is instrumental in mapping out potential reaction pathways involving 1,2-dichlorocycloheptene. By locating transition state structures—the high-energy intermediates between reactants and products—the energy barriers for various reactions can be calculated. This allows for the prediction of reaction kinetics and the elucidation of complex reaction mechanisms, such as addition, elimination, or rearrangement reactions. For instance, DFT can be used to model the dehydrochlorination of 1,2-dichlorocycloheptene to form cycloheptadienes, providing insights into the regioselectivity and stereoselectivity of the reaction.

A study on dichloro amino chalcone (B49325) isomers utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to investigate isomer stability, revealing that E chalcones are the most stable. nih.govresearchgate.net While not directly on 1,2-dichlorocycloheptene, this showcases the methodology's power in differentiating isomer stabilities.

Table 1: Hypothetical DFT Energy Data for 1,2-Dichlorocycloheptene Isomers

| Isomer | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| cis-1,2-Dichlorocycloheptene | B3LYP/6-31G(d) | -1075.12345 | 0.00 |

| trans-1,2-Dichlorocycloheptene | B3LYP/6-31G(d) | -1075.11987 | 2.25 |

Note: This data is illustrative and not from a specific study on 1,2-dichlorocycloheptene.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.

For 1,2-dichlorocycloheptene, ab initio calculations can provide a more refined understanding of its electronic structure. This includes precise calculations of electron correlation effects, which are crucial for accurately describing properties such as bond energies, ionization potentials, and electron affinities. High-level ab initio calculations can serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT. For example, a detailed analysis of the molecular orbitals and charge distribution can reveal insights into the molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes

The seven-membered ring of cycloheptene (B1346976) is conformationally flexible. Molecular Dynamics (MD) simulations are a powerful tool to explore the vast conformational landscape of 1,2-dichlorocycloheptene. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of different ring puckering modes and the orientations of the chlorine substituents.

By analyzing the trajectory of an MD simulation, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior in solution and its interactions with other molecules. MD simulations have been pivotal in investigating ion and water transport through various materials. arxiv.org While not directly studying 1,2-dichlorocycloheptene, these simulations provide mechanistic explanations for observed phenomena. arxiv.org

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For 1,2-dichlorocycloheptene, theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure and identity.

NMR Spectroscopy: DFT and ab initio methods can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. These predicted spectra can aid in the assignment of experimental NMR signals.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and intensities can be predicted. This allows for the theoretical generation of IR and Raman spectra, which can be used to identify characteristic vibrational modes of the 1,2-dichlorocycloheptene molecule.

Elucidation of Reaction Mechanisms and Transition States

A deep understanding of how chemical reactions occur requires the characterization of the potential energy surface (PES), which maps the energy of a system as a function of its atomic coordinates. Computational methods are indispensable for elucidating reaction mechanisms and locating the critical points on the PES, namely minima (reactants, intermediates, and products) and saddle points (transition states). For reactions involving 1,2-dichlorocycloheptene, computational studies can distinguish between concerted and stepwise mechanisms and identify key intermediates. The presence of a post-transition-state reaction pathway bifurcation can lead to a single transition state resulting in multiple products, a phenomenon where the shape of the potential energy surface and dynamic effects, rather than transition-state energetics, control selectivity. nih.gov

Force-Transformed Potential Energy Surfaces in Mechanochemical Reactions

Mechanochemistry explores how mechanical forces can induce or alter chemical reactions. The application of an external force modifies the potential energy surface of a molecule. Computational methods have been developed to simulate these force-modified potential energy surfaces (FMPES). researchgate.netnih.govresearchgate.net

For a molecule like 1,2-dichlorocycloheptene, these methods could be used to predict how mechanical stress, for instance, in a polymer chain or under ultrasonic irradiation, might influence its reactivity. By applying a simulated external force to specific bonds, it is possible to calculate how the activation energy for a particular reaction changes. This can reveal new, mechanically-activated reaction pathways that are not accessible under thermal conditions. The application of an expansive force can increase exothermicity and lower energy barriers, while a compressive force can have the opposite effect. researchgate.net These computational techniques are key to understanding and designing mechanochemical processes at the molecular level. researchgate.net

Analysis of Strain and Energetic Contributions to Reactivity

Computational chemistry provides a powerful lens for dissecting the intricate relationship between molecular structure, strain, and reactivity. In the case of Cycloheptene, 1,2-dichloro-, a comprehensive understanding of its chemical behavior necessitates a detailed analysis of the energetic contributions arising from its seven-membered ring and the presence of vicinal chlorine substituents. While direct computational studies specifically targeting 1,2-dichlorocycloheptene are not extensively available in the literature, a robust analysis can be constructed by integrating computational principles and findings from related systems, such as cycloheptene and other halogenated cycloalkanes.

The inherent flexibility of the seven-membered ring in cycloheptene results in a complex potential energy surface with multiple low-energy conformations. The most stable conformations are typically non-planar, with the twist-chair and chair forms being prominent. The introduction of a double bond imparts some rigidity but does not eliminate the conformational dynamism. Computational studies on cycloheptane (B1346806) have shown that it is a fluxional molecule, readily interconverting between various twist-chair and twist-boat forms. For cycloheptene, the presence of the sp2-hybridized carbons of the double bond influences the preferred geometry, with the twist-chair conformation generally considered to be of lowest energy.

The addition of two chlorine atoms at the 1 and 2 positions introduces significant steric and electronic perturbations to the cycloheptene ring. The bulky chlorine atoms will influence the conformational equilibrium, potentially destabilizing certain conformations due to increased steric strain. Furthermore, the gauche and anti relationships between the two C-Cl bonds, analogous to those observed in 1,2-dichloroethane, will play a crucial role in determining the most stable conformer. In acyclic systems, the anti conformation is generally favored due to reduced steric hindrance and dipole-dipole repulsion. However, within the constraints of a seven-membered ring, achieving a perfect anti-periplanar arrangement may not be possible without introducing significant ring strain.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to quantify these energetic contributions. By performing geometry optimizations and frequency calculations for various possible conformers of 1,2-dichlorocycloheptene, it is possible to determine their relative stabilities (ΔE) and the energy barriers for interconversion.

Table 1: Hypothetical Relative Energies of 1,2-dichlorocycloheptene Conformers

| Conformer | Dihedral Angle (Cl-C1-C2-Cl) | Relative Energy (kcal/mol) | Key Strain Contributions |

| Twist-Chair (gauche-like) | ~60° | 0.0 | Torsional strain, Gauche interaction |

| Twist-Chair (anti-like) | ~150° | Data not available | Ring strain, Steric interactions |

| Chair (eclipsed-like) | ~0° | Data not available | High torsional and steric strain |

| Boat | Variable | Data not available | Transannular strain |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on 1,2-dichlorocycloheptene are not available. The relative energies would need to be calculated using appropriate computational methods.

The energetic contributions to reactivity can be further dissected using activation strain analysis (also known as distortion/interaction model). This computational approach partitions the activation energy of a reaction into two components:

Strain Energy (or Distortion Energy): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy: The stabilizing energy released from the interaction between the distorted reactants in the transition state.

For a hypothetical reaction, such as the addition of a nucleophile to the double bond of 1,2-dichlorocycloheptene, the strain energy term would reflect the energy needed to pucker the seven-membered ring and pyramidalize the sp2 carbons to accommodate the incoming nucleophile. The interaction energy would represent the favorable orbital interactions between the nucleophile and the electrophilic double bond. The presence of the electron-withdrawing chlorine atoms is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, making it more susceptible to nucleophilic attack and thus contributing to a more favorable interaction energy.

Table 2: Hypothetical Activation Strain Analysis for a Nucleophilic Addition to Cycloheptene and 1,2-dichlorocycloheptene

| Reactant | Activation Energy (ΔE‡) | Strain Energy (ΔEstrain) | Interaction Energy (ΔEint) |

| Cycloheptene | Data not available | Data not available | Data not available |

| 1,2-dichlorocycloheptene | Data not available | Data not available | Data not available |

Note: This table illustrates the type of data that would be generated from an activation strain analysis. The actual values would depend on the specific reaction and computational level of theory.

Transformations and Synthetic Utility of Cycloheptene, 1,2 Dichloro

Derivatization Reactions of the Vicinal Dichloride Moiety

The two chlorine atoms attached to adjacent carbons are amenable to several transformations, most notably elimination reactions to restore unsaturation.

The vicinal dichloride group can be removed through reductive dehalogenation to yield the parent alkene, cycloheptene (B1346976). This transformation is typically achieved using a reducing metal, such as zinc. The reaction proceeds by the oxidative insertion of the metal into the carbon-halogen bonds, followed by the elimination of the metal dihalide (e.g., zinc chloride) to form the double bond. This process effectively reverses the halogenation of an alkene.

The general transformation is as follows: Cycloheptene, 1,2-dichloro- + Zn → Cycloheptene + ZnCl₂

This reaction provides a method for the protection of a double bond; the alkene is first halogenated to the more stable dichloride, and the double bond is regenerated at a later synthetic stage via reductive dehalogenation.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Zinc (Zn) dust | Acetic acid or ethanol (B145695), heat | Cycloheptene |

| Magnesium (Mg) | Ether | Cycloheptene |

| Sodium Iodide (NaI) | Acetone | Cycloheptene |

One of the most significant applications of vicinal dihalides is their conversion into alkynes through a double dehydrohalogenation reaction. Treating 1,2-dichloro-cycloheptene with a strong base induces two successive E2 (elimination, bimolecular) reactions, removing two molecules of hydrogen chloride (HCl) and forming a triple bond within the seven-membered ring. This process yields the highly strained and reactive intermediate, cycloheptyne.

Due to the geometric constraints of the seven-membered ring, cycloheptyne is a highly strained molecule and cannot be isolated under normal conditions. It is therefore generated in situ and trapped with a suitable reagent. Common strong bases used for this transformation include potassium hydroxide (B78521) (KOH) in ethanol or sodium amide (NaNH₂) in liquid ammonia (B1221849).

| Base | Solvent | Intermediate Product |

|---|---|---|

| Potassium hydroxide (KOH) | Ethanol | Cycloheptyne |

| Sodium amide (NaNH₂) | Liquid Ammonia (NH₃) | Cycloheptyne |

| Potassium tert-butoxide (t-BuOK) | DMSO or THF | Cycloheptyne |

Exploitation of the Alkene Functionality

The double bond in 1,2-dichloro-cycloheptene can also serve as a handle for further molecular elaboration.

While the chlorinated double bond itself is relatively electron-deficient and a poor dienophile, the true utility in cycloadditions arises from its conversion to cycloheptyne. Strained alkynes like cycloheptyne are exceptionally reactive dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.org When 1,2-dichloro-cycloheptene is treated with a strong base in the presence of a conjugated diene, the cycloheptyne intermediate is generated and immediately trapped by the diene. acs.org This strategy provides a powerful method for the construction of complex polycyclic and bicyclic scaffolds. For instance, reacting 1,2-dichloro-cycloheptene with a strong base in the presence of a trapping agent like 1,3-diphenylisobenzofuran (B146845) leads to the formation of a polycyclic adduct. nih.gov

This in-situ generation and trapping protocol allows for the formation of two new carbon-carbon sigma bonds and a six-membered ring in a single synthetic operation, providing rapid access to molecular complexity.

The alkene moiety can undergo electrophilic addition reactions. For example, hydrohalogenation with an acid like hydrogen chloride (HCl) or hydrogen bromide (HBr) can add a hydrogen and a halogen across the double bond. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that results in the formation of the more stable carbocation. chadsprep.compressbooks.pub The subsequent attack by the halide ion yields a tri-halogenated cycloheptane (B1346806) derivative.

The double bond is also susceptible to oxidation.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. This reaction installs a three-membered ether ring across the former double bond, yielding a dichlorinated cycloheptene oxide. This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce new functional groups.

Dihydroxylation: The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction adds two hydroxyl groups across the double bond.

Cycloheptene, 1,2-dichloro- as a Precursor to Strained Intermediates

As highlighted previously, the primary role of 1,2-dichloro-cycloheptene in advanced synthesis is its function as a stable precursor to the highly strained and reactive intermediate, cycloheptyne. acs.org Strained intermediates are transient species that cannot be isolated but are invaluable in constructing complex molecules due to their high reactivity. nih.gov The geometric distortion of the triple bond within a seven-membered ring induces significant ring strain, making cycloheptyne a potent electrophile and an exceptional dienophile for cycloaddition reactions. nih.gov

The generation of cycloheptyne from a stable, readily handled precursor like 1,2-dichloro-cycloheptene allows chemists to harness the synthetic power of this fleeting intermediate in a controlled manner. By choosing an appropriate trapping agent to be present during the dehydrohalogenation, a wide variety of complex polycyclic systems can be synthesized that would be difficult to access through other methods.

Generation of Cyclic Allene (B1206475) or Alkyne Analogs

The transformation of vicinal dihalides, such as 1,2-dichlorocycloheptene, into unsaturated cyclic analogs like cyclic allenes or alkynes is a well-established strategy in organic synthesis. This process typically involves a double dehydrohalogenation reaction, which is an elimination reaction facilitated by a strong base. libretexts.orgwikipedia.org While specific research detailing the generation of cycloheptatriene (B165957) or cycloheptyne directly from 1,2-dichlorocycloheptene is not extensively documented in readily available literature, the reaction is theoretically plausible and can be understood through the fundamental principles of elimination reactions. chegg.com

The reaction proceeds via a twofold E2 (bimolecular elimination) mechanism. libretexts.orgyoutube.com This mechanism involves the abstraction of a proton by a base from a carbon atom adjacent to the one bearing a leaving group (in this case, a chlorine atom), and the simultaneous departure of the leaving group. For the reaction to proceed to an alkyne, this process must occur twice.

Plausible Reaction Pathways:

The treatment of 1,2-dichlorocycloheptene with a sufficiently strong base, such as sodium amide (NaNH₂) in liquid ammonia or potassium tert-butoxide (KOtBu), is expected to initiate a sequence of two elimination reactions.

First Dehydrohalogenation: The first elimination of a molecule of hydrogen chloride (HCl) would lead to the formation of a chloro-cycloheptene intermediate.

Second Dehydrohalogenation: A second elimination from the chloro-cycloheptene intermediate would then generate the highly strained and reactive cycloheptyne.

Alternatively, under certain conditions, the reaction could potentially lead to the formation of a cyclic allene, cycloheptadiene. The formation of an allene versus an alkyne can be influenced by the substitution pattern of the starting material and the reaction conditions. One study has reported the synthesis of a substituted 1-cyclohept-1,2-dien-1-yl benzene (B151609) from a corresponding chloro-cycloheptenyl benzene derivative using potassium t-butoxide, demonstrating the feasibility of forming a diene within a seven-membered ring through dehydrochlorination. tubitak.gov.tr

The stereochemistry of the starting 1,2-dichlorocycloheptene (cis- or trans-) would play a crucial role in the feasibility and rate of the E2 reaction. For the E2 mechanism to occur efficiently, the proton being abstracted and the leaving group must be in an anti-periplanar arrangement. masterorganicchemistry.comkhanacademy.org In a cyclic system like cycloheptane, the flexibility of the ring allows it to adopt conformations where this geometric requirement can be met.

Factors Influencing Product Formation:

Base Strength and Steric Hindrance: The choice of base is critical. Very strong bases like sodium amide are typically used to effect the double dehydrohalogenation to form alkynes. Sterically hindered bases, such as potassium tert-butoxide, can also be effective and may influence the regioselectivity of the initial proton abstraction. wikipedia.org

Reaction Temperature: Elimination reactions are often favored at higher temperatures. libretexts.org

Solvent: The solvent can influence the solubility of the reactants and the stability of the transition states.

Due to the high ring strain of cycloheptyne, it is a highly reactive species. nih.gov If formed, it would likely be trapped in situ with a suitable reagent, such as a diene in a Diels-Alder reaction, or it might undergo self-dimerization or trimerization. tubitak.gov.tr The formation of 1,3-cyclohexadiene (B119728) from the dehydrohalogenation of 1,2-dibromocyclohexane, instead of the more strained cyclohexyne, highlights that the formation of a conjugated diene can be a competing and sometimes favored pathway in cyclic systems. chegg.comdoubtnut.com

While a detailed experimental protocol and specific yields for the conversion of 1,2-dichlorocycloheptene to its allene or alkyne analogs are not available in the surveyed literature, the general methodology for dehydrohalogenation of vicinal dihalides provides a strong basis for predicting this transformation.

Historical Perspectives on Vicinal Dihalocycloalkene Chemistry

Early Investigations into Halogenated Cyclic Hydrocarbons

The exploration of halogenated organic compounds dates back to the early 19th century, a period marked by the transition from vitalism—the theory that organic compounds could only be produced by living organisms—to the era of synthesis. rochelleforrester.ac.nzlumenlearning.com The first synthetic organohalogens were created in the 1800s, and their utility as solvents and anesthetics spurred further production and study. wikipedia.orgwikipedia.org The term "organic chemistry" was first coined in 1806 by Jöns Jacob Berzelius for the study of compounds from biological sources. lumenlearning.com

Early analytical methods developed by chemists like Justus von Liebig in 1831 for determining halogen content were crucial for characterizing these new substances. rochelleforrester.ac.nz While specific investigations into seven-membered rings like cycloheptene (B1346976) were not prominent in this early period, the foundational work on smaller, more accessible cyclic and acyclic hydrocarbons laid the groundwork. The study of halogenated terpenes, which are naturally occurring cyclic hydrocarbons, also contributed to the growing body of knowledge. jm-distro.commuzablends.com The initial focus was often on compounds with immediate practical applications or those derived from readily available natural products. britannica.commt.com The systematic synthesis of haloalkanes and the development of methods for forming carbon-halogen bonds became more established in the latter half of the 19th century, coinciding with a deeper understanding of molecular structure. wikipedia.org

Evolution of Synthetic Methods for Dihalocycloalkenes

The primary and most direct method for synthesizing vicinal dihalides is the electrophilic addition of a halogen to an alkene. adichemistry.comwikipedia.org This type of reaction involves the breaking of the alkene's pi bond and the formation of two new single bonds between the carbon atoms and the halogen. wikipedia.org For a compound like 1,2-dichlorocycloheptene, this involves the direct reaction of cycloheptene with chlorine (Cl₂).

The general chemical equation for this halogen addition is: C=C + X₂ → X−C−C−X (where X is a halogen). adichemistry.com

Initially, these reactions were often carried out using the elemental halogens (Cl₂ or Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). lumenlearning.comlibretexts.org The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. Fluorine is often too reactive and explosive, while iodine can be too slow. mt.comlumenlearning.com

Over time, alternative halogenating agents were developed to provide milder and more selective reaction conditions. mt.com For instance, N-bromosuccinimide (NBS) is a common reagent for bromination. mt.com Another significant development in the synthesis of vicinal dihalides is their formation from alkenes, which can then undergo double elimination reactions to form alkynes. libretexts.org This two-step process, involving halogenation followed by dehydrohalogenation, highlights the synthetic utility of vicinal dihalides as intermediates. libretexts.org

| Method | Reagents | Description | Typical Stereochemistry |

|---|---|---|---|

| Direct Halogenation | Cl₂, Br₂ in CCl₄ or CH₂Cl₂ | Direct addition of an elemental halogen across the double bond of a cycloalkene. | Anti-addition |

| Halohydrin Formation and Conversion | X₂ in H₂O, followed by conversion of the hydroxyl group | Addition of a halogen and a hydroxyl group, which can then be substituted. | Anti-addition |

| Catalytic Dichlorination | e.g., Diphenyl diselenide catalyst, BnEt₃NCl, N-fluoropyridinium salt | Modern methods allowing for different stereochemical outcomes, such as syn-addition. nih.govnih.govillinois.edu | Syn-addition |

Development of Mechanistic Understanding in Cyclic Systems

The understanding of how electrophilic addition reactions occur evolved significantly throughout the 20th century. Studies in the 1930s by chemists like Christopher Ingold were instrumental in elucidating the mechanisms of these reactions. pressbooks.pub It was established that the reaction between an alkene and a halogen like chlorine or bromine is a stereospecific process. lumenlearning.comlibretexts.org

The accepted mechanism involves a two-step process:

The electron-rich double bond of the cycloalkene attacks the halogen molecule, leading to the formation of a cyclic halonium ion intermediate (in this case, a chloronium ion). lumenlearning.comlibretexts.orglasalle.edu In this three-membered ring, the positive charge is delocalized over the halogen and the two carbon atoms. lasalle.edu

The halide ion (Cl⁻), which was formed in the first step, then attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the halonium ion bridge. lumenlearning.comlasalle.edu This backside attack is similar to an Sₙ2 reaction and results in the opening of the ring. lumenlearning.comlibretexts.org

This mechanism explains the observed stereochemistry of the reaction, which is predominantly anti-addition. lumenlearning.comlibretexts.org In the case of cycloheptene, this means the two chlorine atoms add to opposite faces of the original double bond, resulting in trans-1,2-dichlorocycloheptane. The formation of a planar carbocation intermediate is generally not favored, which prevents the loss of stereospecificity. lasalle.edupearson.com However, in certain cases, such as with substrates that can form highly stabilized carbocations, a mixture of cis and trans isomers might be observed. pearson.com

Advancements in Stereoselective Synthesis of Halogenated Alkenes

While the classic halogenation of alkenes reliably produces anti-addition products, modern organic synthesis often requires precise control over stereochemistry to obtain specific isomers. lumenlearning.comillinois.edu This has driven the development of new methods to achieve different stereochemical outcomes, including syn-addition, where both halogen atoms add to the same face of the double bond.

A significant advancement has been the development of catalytic methods for stereospecific dichlorination. For example, a catalytic system using a selenium-based catalyst has been shown to achieve the syn-dichlorination of a variety of alkenes. nih.govnih.govillinois.edu This method provides a way to overturn the intrinsic anti-diastereospecificity of the traditional halogenation reaction. nih.govnih.govillinois.edu

Furthermore, the field of enantioselective synthesis has seen remarkable progress. Organocatalytic methods, using chiral catalysts like cinchona alkaloids, have been developed for the enantioselective dichlorination of certain cyclic alkenes. thieme-connect.com These methods allow for the synthesis of specific enantiomers of dichlorinated compounds, which is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. thieme-connect.com While these advanced methods have been demonstrated on various substrates, their application to a seven-membered ring like cycloheptene would follow the same principles of catalyst-controlled stereoselection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.